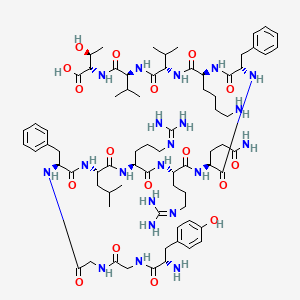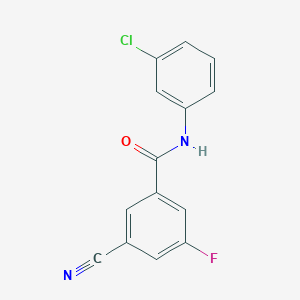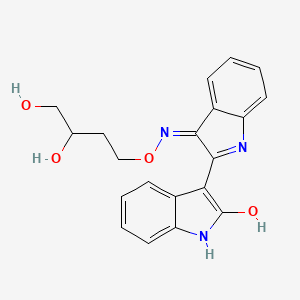![molecular formula C22H16N4O3 B10772132 N-[2,4-di(phenyl)pyrazol-3-yl]-4-nitrobenzamide](/img/structure/B10772132.png)
N-[2,4-di(phenyl)pyrazol-3-yl]-4-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
While specific industrial production methods for VU-71 are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale reactors to produce VU-71 in bulk quantities.
化学反応の分析
Types of Reactions
VU-71 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the nitro group to an amine group.
Substitution: The aromatic rings in VU-71 can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions often require reagents like halogens or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation can lead to various oxidized forms of the compound.
科学的研究の応用
VU-71 has a wide range of applications in scientific research, including:
Chemistry: Used as a tool compound to study the modulation of mGLUR1.
Biology: Investigated for its effects on cellular signaling pathways involving mGLUR1.
Medicine: Explored for potential therapeutic applications in neurological disorders due to its modulation of mGLUR1.
Industry: Potential applications in the development of new pharmaceuticals targeting mGLUR1.
作用機序
VU-71 exerts its effects by modulating the activity of metabotropic glutamate receptor 1 (mGLUR1). This modulation affects various cellular signaling pathways, including those involved in synaptic transmission and plasticity. The precise molecular targets and pathways include the activation or inhibition of downstream signaling molecules such as G-proteins and second messengers .
類似化合物との比較
Similar Compounds
VU-29: Another mGLUR1 modulator with a different chemical structure.
VU-35: Similar in function but varies in its binding affinity and selectivity for mGLUR1.
Uniqueness
VU-71 is unique due to its specific chemical structure, which confers distinct binding properties and modulation effects on mGLUR1 compared to other similar compounds. Its unique structure allows for selective targeting of mGLUR1, making it a valuable tool in pharmacological research .
特性
分子式 |
C22H16N4O3 |
|---|---|
分子量 |
384.4 g/mol |
IUPAC名 |
N-(2,4-diphenylpyrazol-3-yl)-4-nitrobenzamide |
InChI |
InChI=1S/C22H16N4O3/c27-22(17-11-13-19(14-12-17)26(28)29)24-21-20(16-7-3-1-4-8-16)15-23-25(21)18-9-5-2-6-10-18/h1-15H,(H,24,27) |
InChIキー |
UCQCMSNDKYLLFD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C(N(N=C2)C3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[3H]ramosetron](/img/structure/B10772064.png)
![6-[2-[6-tert-butyl-4-(4-fluorophenyl)-2-propan-2-ylpyridin-3-yl]ethenyl]-4-hydroxyoxan-2-one](/img/structure/B10772070.png)
![(Z)-7-[(1R,2R,3R,4S)-3-[(Z)-benzhydryloxyiminomethyl]-2-bicyclo[2.2.2]oct-5-enyl]hept-5-enoic acid](/img/structure/B10772078.png)
![(2S,3S,4R,5R)-3-amino-5-[6-[[5-chloro-2-[(3-methyl-1,2-oxazol-5-yl)oxymethyl]phenyl]methylamino]purin-9-yl]-4-hydroxy-N-methyloxolane-2-carboxamide](/img/structure/B10772081.png)

![4-[1-(2-Fluoro-4-methanesulfonyl-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B10772092.png)

![Sodium; 7-[7-biphenyl-4-ylmethyl-2-(4-fluoro-phenyl)-4,5,6,7-tetrahydro-2H-indazol-3-yl]-3,5-dihydroxy-hept-6-enoate](/img/structure/B10772121.png)


![2-[3-Methoxy-4-(pyridin-2-yl)phenyl]-2,3-dihydro-1,3-benzoxazole](/img/structure/B10772152.png)
![Sodium 1-amino-9,10-dioxo-4-{[4-(phenylamino)-3-[(sodiooxy)sulfonyl]phenyl]amino}-9,10-dihydroanthracene-2-sulfonate](/img/structure/B10772160.png)
![[(1S,2R,3R,4S,5R,6S,8R,9S,13S,16R,17R,18S)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-(3-methyl-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B10772168.png)
